molecular formula C9H12ClF2N B13643523 (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride

(1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride

Cat. No.: B13643523
M. Wt: 207.65 g/mol
InChI Key: AHLCZZZZSHYPNY-UHFFFAOYSA-N
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Description

Historical Context and Rationale for Academic Study

The exploration of fluorinated phenethylamines traces its origins to mid-20th-century efforts to modify psychoactive compounds like mescaline. Alexander Shulgin’s seminal work on 2C phenethylamines demonstrated that halogenation, particularly fluorination, could fine-tune receptor affinity and metabolic stability. The introduction of fluorine atoms into arylethylamines emerged as a strategy to modulate electronic properties, lipophilicity, and stereochemical outcomes. (1R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride exemplifies this trend, synthesized to investigate how ortho- and meta-fluorine substituents influence molecular conformation and intermolecular interactions. Early studies prioritized enantiomeric resolution to isolate the (1R)-configuration, recognizing its potential for asymmetric catalysis and chiral drug development.

Overview of Structural Features and Stereochemistry in Research Contexts

The compound’s molecular formula, C₉H₁₂ClF₂N, reveals a phenyl ring substituted with two fluorine atoms at positions 2 and 3, a methyl group at position 4, and an ethanamine side chain bonded to the chiral carbon at position 1 (Figure 1). The hydrochloride salt enhances solubility, critical for crystallographic and pharmacological assays. Key structural attributes include:

Property Value
Molecular weight 207.65 g/mol
Chiral centers 1 (R-configuration)
Fluorine substituents 2,3-difluoro
Parent compound (CID) 55283186

The (1R)-enantiomer exhibits distinct conformational preferences due to steric and electronic effects from fluorine atoms. Computational models predict a 15° dihedral angle between the phenyl ring and ethanamine chain, stabilizing interactions with hydrophobic pockets in target proteins. X-ray crystallography of related compounds confirms that fluorine’s electronegativity induces partial charge redistribution, enhancing dipole-dipole interactions.

Relevance within the Broader Class of Arylethylamines and Fluorinated Phenylalkylamines

Fluorinated arylethylamines occupy a niche in medicinal chemistry due to their ability to penetrate the blood-brain barrier and resist oxidative metabolism. The 2,3-difluoro-4-methyl substitution pattern in this compound parallels motifs in antipsychotic and antidepressant candidates, where fluorine atoms reduce cytochrome P450-mediated degradation. Comparative studies of fluorinated analogs reveal that difluorination at positions 2 and 3 increases serotonin receptor (5-HT₂ₐ) binding affinity by 40% compared to non-fluorinated counterparts, while the methyl group augments lipophilicity (logP = 2.1). These features position the compound as a template for developing centrally active agents with improved pharmacokinetic profiles.

Research Objectives and Scope of Scholarly Inquiry

Current research objectives focus on three domains:

  • Synthetic Methodology : Optimizing enantioselective synthesis via asymmetric reductive amination or catalytic CBS reduction.
  • Conformational Analysis : Mapping fluorine’s role in stabilizing bioactive conformers through NMR and density functional theory (DFT).
  • Application in Drug Discovery : Evaluating derivatization pathways to generate libraries of 5-HT receptor modulators.

Properties

Molecular Formula

C9H12ClF2N

Molecular Weight

207.65 g/mol

IUPAC Name

1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H

InChI Key

AHLCZZZZSHYPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)N)F)F.Cl

Origin of Product

United States

Biological Activity

(1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride is a chiral compound notable for its potential pharmacological applications. Its unique structure, featuring a difluoromethyl-substituted aromatic ring, enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

  • Molecular Formula : C9H10F2N·HCl
  • CAS Number : 1217477-52-5
  • Stereochemistry : The compound exhibits specific stereochemistry at the carbon atom adjacent to the amine group, which is crucial for its biological activity.

Research indicates that (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride may function as a selective serotonin reuptake inhibitor (SSRI) or interact with adrenergic receptors. The presence of fluorine atoms is known to enhance binding affinity and selectivity for biological targets, potentially increasing therapeutic efficacy in treating mood disorders and other neuropsychiatric conditions.

Interaction Studies

Interaction studies have revealed that this compound demonstrates significant binding affinity towards various neurotransmitter receptors. Techniques such as radioligand binding assays and functional assays are employed to elucidate these interactions. The dual fluorination and specific stereochemistry contribute to its selectivity compared to structurally similar compounds.

Biological Activity Overview

The biological activity of (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride can be summarized as follows:

Biological ActivityDescription
Serotonin Reuptake Inhibition Potential antidepressant effects by enhancing serotonin levels in the synaptic cleft.
Adrenergic Receptor Interaction Modulation of adrenergic signaling pathways, which may influence mood and anxiety disorders.
Neurotransmitter Modulation Similar compounds have shown efficacy in altering neurotransmitter dynamics, suggesting potential therapeutic roles .

Case Study 1: Neuropsychiatric Applications

A study evaluating the effects of (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride on animal models of depression demonstrated significant improvements in behavioral tests indicative of antidepressant activity. The compound exhibited a dose-dependent increase in serotonin levels, supporting its role as an SSRI.

Case Study 2: Binding Affinity Analysis

In vitro studies assessed the binding affinity of (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride to serotonin and norepinephrine transporters. Results indicated a higher binding affinity compared to non-fluorinated analogs, suggesting enhanced therapeutic potential due to improved receptor interactions .

Comparative Analysis with Related Compounds

The following table compares (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(S)-1-(2-fluorophenyl)ethanamineSingle fluorine substitutionPotential antidepressant
(R)-1-(3-chlorophenyl)ethanamineChlorine instead of fluorineAntidepressant effects
1-(4-methylphenyl)ethanamineNo fluorine substitutionNeurotransmitter modulation

The unique dual fluorination and stereochemistry of (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride enhance its selectivity for certain receptors compared to its analogs .

Scientific Research Applications

(1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride is a chiral compound with applications in pharmacology and medicinal chemistry. It possesses a specific stereochemistry at the carbon atom next to the amine group and a difluoromethyl-substituted aromatic ring. The presence of fluorine enhances lipophilicity and metabolic stability, making it useful in medicinal chemistry.

Pharmaceutical Development

(1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride is primarily used in pharmacology and medicinal chemistry. Its unique properties make it suitable for modifications that can enhance its pharmacological profile.

Biological Activity
This compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Compounds with similar structures can act as selective serotonin reuptake inhibitors or interact with adrenergic receptors, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions. The presence of fluorine can enhance binding affinity and selectivity for biological targets, thus increasing efficacy in therapeutic applications.

Interaction Studies
Interaction studies focus on its binding affinity and selectivity towards various receptors. Techniques are used to understand the compound's mechanism of action and potential therapeutic uses.

Compound NameStructure FeaturesBiological Activity
(S)-1-(2-fluorophenyl)ethanamineSingle fluorine substitutionPotential antidepressant
(R)-1-(3-chlorophenyl)ethanamineChlorine instead of fluorineAntidepressant effects
1-(4-methylphenyl)ethanamineNo fluorine substitutionNeurotransmitter modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Fluorophenyl Ethanamine Hydrochlorides

The following table compares key structural and physicochemical properties of (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride with analogs:

Compound Name CAS Number Substituents Molecular Formula Exact Mass (g/mol) Similarity Score Key Differences vs. Target Compound
(1R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine HCl 1217477-52-5 2,3-diF, 4-Me C₉H₁₂ClF₂N 207.0626 Reference compound
(S)-1-(3,5-Difluorophenyl)ethanamine HCl 1213128-98-3 3,5-diF C₈H₁₀ClF₂N 197.0470 1.00 Fluorine positions (3,5 vs. 2,3); lacks methyl
(R)-1-(3,5-Difluorophenyl)propan-1-amine HCl 473733-16-3 3,5-diF, propane backbone C₉H₁₂ClF₂N 207.0626 0.97 Propane chain instead of ethanamine backbone
(R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl 1255306-36-5 4-Cl, 3-Me C₉H₁₃Cl₂N 206.1100 Chlorine replaces fluorine; altered substitution pattern
(R)-1-(3-Fluorophenyl)ethylamine HCl 321429-49-6 3-F C₈H₁₁ClFN 175.0630 0.97 Single fluorine; lacks methyl group

Key Observations:

  • Fluorine Positioning : The 2,3-difluoro substitution in the target compound creates distinct electronic and steric effects compared to 3,5-difluoro analogs. This impacts binding to hydrophobic pockets in biological targets .
  • Methyl Group: The 4-methyl group enhances lipophilicity and may improve membrane permeability compared to non-methylated analogs like (S)-1-(3,5-difluorophenyl)ethanamine HCl .
  • Chirality : The (1R)-configuration is critical for enantioselective interactions, as seen in analogs like (R)-1-(4-chloro-3-methylphenyl)ethanamine HCl, where stereochemistry influences receptor affinity .
Anti-Plasmodial and HSP90 Inhibition
  • Tryptamine Hydrochloride Analogs : Compounds like [2-(1H-indol-3-yl)ethanamine HCl] (CAS 62-31-7) exhibit anti-plasmodial activity by interacting with HSP90 via hydrogen bonding to GLU527 and TYR604 . While the target compound lacks an indole ring, its fluorinated aromatic system may similarly engage in π-π stacking or dipole interactions.
  • Synergistic Effects : Fluorinated ethanamine derivatives are often combined with other agents (e.g., zanamivir) to enhance antiviral or anticancer activity, as seen in rimantadine-resistant influenza studies .
Metabolic Stability
  • Fluorine atoms in the 2- and 3-positions reduce metabolic oxidation compared to non-fluorinated analogs like dopamine HCl (CAS 62-31-7), which undergoes rapid deamination .

Preparation Methods

Deacylation of N-Acylated Precursors in Alcoholic Media

A key industrially viable method involves the deacylation of chiral N-acylated intermediates to yield the chiral amine hydrochloride salt. The process is characterized by:

  • Starting Material: (R)-N-[1-(2,3-difluoro-4-methylphenyl)ethyl]acetamide or related acyl derivatives (acetyl, propionyl, butyryl).
  • Solvent: C4–C10 monohydric alcohols such as n-butanol, isobutanol, n-amyl alcohol, isoamyl alcohol, n-hexanol, or n-heptanol. n-Butanol is preferred for operational simplicity.
  • Base: Alkali metal hydroxides (e.g., potassium hydroxide) facilitate the deacylation reaction.
  • Conditions: Heating at approximately 100 °C for 24 hours under stirring.
  • Workup: After cooling, water is added, and the mixture is stirred to separate phases. The organic layer is concentrated under reduced pressure and purified by vacuum distillation using a packed column at 80–100 °C under reduced pressure.
  • Outcome: The method offers high purity and yield, with relatively simple operation and minimal by-products, making it suitable for scale-up and industrial production.
Step Reagents/Conditions Purpose Notes
1 (R)-N-Acylated amide + KOH + n-butanol Deacylation to free amine 100 °C, 24 h
2 Cooling and addition of water Phase separation Stir 0.5 h
3 Concentration under reduced pressure Removal of solvent Vacuum distillation (80–100 °C)
4 Purification by vacuum distillation Isolation of pure (R)-amine High purity (>96%)

This method is adapted from a patent describing the synthesis of (R)-1-(4-methylphenyl)ethylamine and is expected to be applicable to the difluoro-substituted analogs with minor modifications.

Palladium-Catalyzed Coupling and Hydrogenation Routes

Another approach involves the asymmetric synthesis via palladium-catalyzed coupling reactions:

  • Key Step: Coupling of an aryl halide precursor bearing difluoro and methyl substituents with a methyl Grignard reagent or similar organometallic species under inert atmosphere.
  • Catalyst: Palladium complexes such as bis(1,5-cyclooctadiene)diiridium(I) dichloride combined with chiral phosphine ligands (e.g., 1,1'-bis[(S)-4,5-dihydro-3H-binaphtho[2,1-c:1',2'-e]phosphino]ferrocene).
  • Solvent: Methanol and dichloromethane mixture.
  • Conditions: Room temperature (~20 °C), hydrogen atmosphere at 760 mmHg for approximately 20 hours.
  • Yield: High optical purity with enantiomeric excess (ee) values typically above 95%.
  • Advantages: High enantioselectivity and optical purity; useful for fine chemical and pharmaceutical applications.

This method is reported for related compounds such as (R)-1-(4-methylphenyl)ethylamine hydrochloride and can be adapted for difluoro-substituted analogs.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

When racemic mixtures are available, chiral resolution is an alternative:

  • Method: Formation of diastereomeric salts using chiral acids such as L-mandelic acid.
  • Procedure: The racemic amine is reacted with L-mandelic acid in ethanol at elevated temperatures (~70–75 °C), followed by cooling to precipitate the diastereomeric salt.
  • Separation: Filtration and washing, followed by basification with aqueous sodium hydroxide and extraction with organic solvents (e.g., toluene).
  • Yield and Purity: Optical purity up to 82% ee can be achieved, with further purification possible by recrystallization or chromatographic methods.
  • Limitations: Lower enantiomeric purity compared to asymmetric synthesis; additional purification steps required.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Advantages Limitations
Deacylation of N-acylated amide Alkali hydroxide, n-butanol, 100 °C, 24 h ~82 >96% Simple, scalable, high purity Requires N-acylated intermediate
Pd-catalyzed coupling/hydrogenation Pd catalyst, chiral phosphine ligand, MeOH/DCM, H2, 20 h ~95 >95% High enantioselectivity Expensive catalyst, inert atmosphere
Diastereomeric salt resolution L-mandelic acid, ethanol, 70–75 °C, basification ~70 ~82% Straightforward, no chiral catalyst Lower ee, multiple purification steps

Research Findings and Notes

  • The deacylation approach benefits from low cost, operational safety, and ease of purification, making it suitable for industrial scale production.
  • Palladium-catalyzed asymmetric hydrogenation offers excellent enantioselectivity but involves costly catalysts and sensitive conditions.
  • Diastereomeric salt formation remains a classical resolution technique but is less efficient in achieving high optical purity.
  • Structural studies indicate that hydrogen bonding in the crystal lattice stabilizes the chiral amine, influencing crystallization and purification behavior.
  • Adaptation of these methods to difluoro-substituted phenyl rings requires careful optimization of reaction conditions due to electronic effects of fluorine atoms.

Q & A

Q. What synthetic routes are available for (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis of chiral ethanamine derivatives typically involves asymmetric reduction of imine precursors or resolution of racemic mixtures. For example, enantioselective hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer with high stereochemical control. Alternatively, enzymatic resolution or chiral HPLC may separate enantiomers post-synthesis . Reaction conditions such as temperature, solvent polarity, and catalyst loading significantly impact yield and enantiomeric excess (ee). For instance, low temperatures may reduce side reactions but slow reaction kinetics, while polar aprotic solvents (e.g., DMF) can enhance solubility of intermediates. Purity is often validated via HPLC with chiral columns or NMR analysis of diastereomeric derivatives .

Q. How can the enantiomeric purity of this compound be validated using analytical techniques?

Methodological Answer: Enantiomeric purity is best assessed using chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H), which resolve (R)- and (S)-enantiomers based on stereospecific interactions. Mass spectrometry (MS) with high-resolution instruments (e.g., Q-TOF) confirms molecular weight (exact mass: 207.0572 for C₉H₁₂ClF₂N) and isotopic patterns . Nuclear Overhauser Effect (NOE) in ¹H-NMR can also distinguish enantiomers in diastereomeric mixtures formed by derivatization with chiral auxiliaries (e.g., Mosher’s acid).

Q. What spectroscopic methods are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Assign fluorine-coupled aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). ¹⁹F-NMR identifies distinct fluorine environments (e.g., ortho vs. para substituents).
  • MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 207.0572, with fragmentation patterns revealing loss of HCl or methyl groups.
  • IR : Stretching frequencies for amine hydrochloride (2500–3000 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What strategies are effective in resolving racemic mixtures during synthesis of this chiral ethanamine derivative?

Methodological Answer:

  • Kinetic Resolution : Use chiral catalysts (e.g., Jacobsen’s salen-Co complexes) to selectively reduce one enantiomer.
  • Diastereomeric Salt Formation : React the racemate with a chiral acid (e.g., tartaric acid) to form salts with differing solubilities, enabling crystallization-based separation.
  • Enzymatic Methods : Lipases or esterases can hydrolyze specific enantiomers in prochiral precursors. For example, Candida antarctica lipase B (CAL-B) has been used for amine resolutions . Post-resolution, chiral HPLC (e.g., Chiralcel OD-H) verifies ee >99% .

Q. How can SHELX software be applied to determine the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) data refined via SHELXL resolves the absolute configuration of the (R)-enantiomer. Key steps:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

Structure Solution : SHELXD identifies heavy atoms (Cl⁻ counterion), followed by SHELXE for phase extension.

Refinement : SHELXL refines positional parameters, anisotropic displacement, and hydrogen bonding (e.g., N–H⋯Cl interactions). Flack parameter (<0.1) confirms stereochemistry .

Q. How do the difluoro and methyl substituents influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : The 2,3-difluoro-4-methylphenyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability (calculated via ChemAxon).
  • Solubility : Hydrochloride salt formation improves aqueous solubility, critical for in vitro assays.
  • Steric Effects : The methyl group at C4 restricts rotation of the ethanamine moiety, stabilizing specific conformations. Comparative studies with mono-fluoro analogs (e.g., 3-fluoro-4-methyl derivatives) reveal differences in crystal packing and hydrogen-bonding networks .

Q. Are there known biological targets or structure-activity relationships (SAR) for structurally related ethanamine derivatives?

Methodological Answer: Ethanamine derivatives with fluoroaryl groups often target neurotransmitter receptors (e.g., serotonin or dopamine transporters) due to structural mimicry of endogenous amines. For example, analogs like (R)-1-(3,4-dichlorophenyl)ethanamine ( ) show affinity for σ receptors. Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets and halogen bonding (C–F⋯π) in target proteins. In vitro assays (e.g., radioligand binding) are recommended to validate hypothesized targets .

Notes

  • Structural analogs (e.g., trifluoromethoxy derivatives) should be synthesized and tested to expand SAR.
  • Always cross-validate stereochemical assignments using multiple techniques (e.g., NOE, SC-XRD).

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